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1-Pyrroline-2-carboxylate -

1-Pyrroline-2-carboxylate

Catalog Number: EVT-1581937
CAS Number:
Molecular Formula: C5H6NO2-
Molecular Weight: 112.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-pyrroline-2-carboxylate is the anion resulting from the removal of a proton from the carboxylic acid group of 1-pyrroline-2-carboxylic acid. It has a role as a human metabolite. It is a conjugate base of a 1-pyrroline-2-carboxylic acid and a 1-pyrroline-2-carboxylic acid zwitterion.
Overview

1-Pyrroline-2-carboxylate is a significant compound in various biochemical processes, particularly in the biosynthesis of amino acids and the Maillard reaction. It is primarily recognized as a precursor to 2-acetyl-1-pyrroline, which contributes to the aroma of certain rice varieties and other food products. This compound plays a crucial role in metabolic pathways involving proline and other amino acids.

Source

1-Pyrroline-2-carboxylate is derived from proline, an amino acid that serves as a building block for proteins. It can also be formed through the enzymatic conversion of ornithine and glutamate, highlighting its importance in nitrogen metabolism and amino acid synthesis.

Classification

1-Pyrroline-2-carboxylate is classified as a cyclic imine and belongs to the broader category of pyrrolidine derivatives. Its structure features a five-membered ring containing nitrogen, which is characteristic of many biologically active compounds.

Synthesis Analysis

Methods

The synthesis of 1-pyrroline-2-carboxylate can be achieved through various methods, mainly involving the enzymatic conversion of precursors such as proline or ornithine. Notable synthetic routes include:

  1. Enzymatic Pathways: Enzymes such as proline dehydrogenase and Δ1-pyrroline-5-carboxylate reductase catalyze the conversion of proline to 1-pyrroline-2-carboxylate.
  2. Chemical Synthesis: Chemical methods often involve the reaction of proline derivatives with α-dicarbonyl compounds, leading to the formation of 1-pyrroline intermediates that can be further processed into 1-pyrroline-2-carboxylate.

Technical Details

The synthesis typically requires controlled conditions to optimize yield and purity. For example, specific pH levels and temperatures are maintained during enzymatic reactions to facilitate optimal enzyme activity.

Molecular Structure Analysis

Structure

The molecular structure of 1-pyrroline-2-carboxylate consists of a pyrrolidine ring with a carboxylate group attached at the second carbon. The chemical formula is C5H7NO2C_5H_7NO_2.

Data

  • Molecular Weight: Approximately 115.11 g/mol
  • Melting Point: The compound generally exhibits stability under standard laboratory conditions.
  • Solubility: It is soluble in water and polar organic solvents, which facilitates its extraction from biological samples.
Chemical Reactions Analysis

Reactions

1-Pyrroline-2-carboxylate participates in various chemical reactions, particularly in the context of amino acid metabolism and flavor compound synthesis:

  1. Conversion to 2-Acetyl-1-Pyrroline: This reaction occurs through non-enzymatic pathways involving methylglyoxal, where 1-pyrroline-2-carboxylate reacts with reducing sugars.
  2. Maillard Reaction: In food chemistry, it acts as an intermediate in the Maillard reaction, contributing to the development of flavor compounds during cooking processes.

Technical Details

The reaction conditions (e.g., temperature, pH) significantly influence the yield of desired products like 2-acetyl-1-pyrroline. For instance, elevated temperatures can enhance reaction rates but may also lead to undesired side products.

Mechanism of Action

Process

The mechanism by which 1-pyrroline-2-carboxylate exerts its effects is primarily through its role as a precursor in metabolic pathways:

  1. Biosynthesis Pathway: Proline is converted into 1-pyrroline-2-carboxylate via enzymatic action. This compound then participates in further reactions leading to the synthesis of flavor compounds.
  2. Interaction with Methylglyoxal: Under certain conditions, it can non-enzymatically react with methylglyoxal to yield aromatic compounds significant in food science.

Data

Studies indicate that environmental factors such as salt stress can enhance the biosynthesis of 1-pyrroline-2-carboxylate and its derivatives in plants, particularly rice.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally exists as a colorless to pale yellow liquid or solid.
  • Odor: Exhibits a mild aroma characteristic of certain food products.

Chemical Properties

  • Reactivity: Reacts with aldehydes and ketones under specific conditions.
  • Stability: Stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).

Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and chromatographic techniques for purity assessment.

Applications

Scientific Uses

1-Pyrroline-2-carboxylate has several applications in scientific research and industry:

  1. Flavor Chemistry: It is studied for its role in developing flavors in food products, particularly in rice varieties known for their aromatic properties.
  2. Biochemical Research: Its involvement in amino acid metabolism makes it a subject of interest in studies related to plant physiology and stress responses.
  3. Analytical Chemistry: Used as an internal standard for quantifying related compounds through gas chromatography-mass spectrometry techniques.

Properties

Product Name

1-Pyrroline-2-carboxylate

IUPAC Name

3,4-dihydro-2H-pyrrole-5-carboxylate

Molecular Formula

C5H6NO2-

Molecular Weight

112.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8)/p-1

InChI Key

RHTAIKJZSXNELN-UHFFFAOYSA-M

Canonical SMILES

C1CC(=NC1)C(=O)[O-]

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